(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide
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Description
(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C27H24N4O3S2 and its molecular weight is 516.63. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Synthetic Chemistry
Quinoline derivatives are widely studied for their applications in synthetic chemistry, offering a basis for developing various pharmacologically active compounds. For example, research on the synthesis of polybenzoquinazolines through intramolecular dehydration of photocyclization highlights the synthetic versatility of benzoquinolines, a structural relative of quinolines, in forming complex heterocyclic compounds with potential applications in materials science and pharmaceutical chemistry Wei et al., 2016.
Antimicrobial and Antitumor Activities
Compounds structurally related to benzo[d]thiazole and quinoline have been evaluated for their antimicrobial and antitumor activities. For instance, quinoline derivatives containing an azole nucleus have shown promise in antimicrobial activity studies, suggesting potential applications in developing new antimicrobial agents Özyanik et al., 2012. Similarly, thiazolo[5,4-b]quinoline derivatives have been synthesized and evaluated for antitumor activities, demonstrating the therapeutic potential of such heterocyclic compounds Alvarez-Ibarra et al., 1997.
Molecular Docking and Computational Studies
Computational studies, including molecular docking, have been employed to explore the interactions of quinoline and benzo[d]thiazole derivatives with biological targets. For example, sulfonamide derivatives with benzo[d]thiazol-2-ylthio and quinoxalin-2-yl groups have been investigated for their antimalarial activities using computational calculations and molecular docking studies, providing insights into their potential mechanism of action and optimizing their therapeutic profiles Fahim & Ismael, 2021.
properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S2/c1-3-34-13-12-31-23-11-10-18(28-17(2)32)15-25(23)36-27(31)30-26(33)20-16-22(24-9-6-14-35-24)29-21-8-5-4-7-19(20)21/h4-11,14-16H,3,12-13H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBUPSDLPNCCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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